molecular formula C19H20ClN3O3S2 B2878601 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 893790-08-4

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2878601
CAS RN: 893790-08-4
M. Wt: 437.96
InChI Key: SFDRKMAXULRAAE-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds have been studied as inhibitors of MRGX2, a protein involved in various physiological processes .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are typically synthesized through a series of reactions involving the corresponding amines, thiols, and other reagents .


Molecular Structure Analysis

The compound contains a 4H-benzo[e][1,2,4]thiadiazine ring, which is a type of heterocyclic compound. This ring structure is likely to influence the compound’s chemical properties and biological activity .

Future Directions

Given the interest in 3-amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as potential therapeutic agents , it’s possible that this compound could be studied in the future for its potential biological activity.

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-3-11-23-16-9-4-5-10-17(16)28(25,26)22-19(23)27-13-18(24)21-15-8-6-7-14(20)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDRKMAXULRAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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